4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
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Overview
Description
4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromoethoxy group attached to a phenyl ring, which is further connected to a triazole ring. The presence of the bromoethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole typically involves the following steps:
Alkylation Reaction: The initial step involves the alkylation of 4-hydroxybenzophenone with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction is carried out in a solvent like acetone at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring. This step is typically performed under reflux conditions in a solvent such as ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can convert the triazole ring into other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in appropriate solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation: Products include oxides or quinones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromoethoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can interact with metal ions or other biomolecules, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromoethoxy)phenol: This compound shares the bromoethoxy group but lacks the triazole ring, resulting in different chemical properties and applications.
4-(2-bromoethoxy)-4’-hydroxybenzophenone: Similar in structure but with a benzophenone core instead of a triazole ring.
(4-(2-bromoethoxy)-phenyl)(phenyl)methanone: Another related compound with a different core structure.
Uniqueness
4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is unique due to the presence of both the bromoethoxy group and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(2-bromoethoxy)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-5-6-15-10-3-1-9(2-4-10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFMTKDRVPAJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676562 |
Source
|
Record name | 4-[4-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-48-8 |
Source
|
Record name | 4-[4-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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